molecular formula C17H19N3O2S B14800584 N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide

N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide

Katalognummer: B14800584
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: YFKVOUFIOKZFMB-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide is a complex organic compound with a molecular formula of C20H23N3O2S This compound features a thienyl group, a hydrazino group, and a butanamide moiety, making it a unique structure in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide typically involves the condensation of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the thienyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a butanamide moiety.

    N-{4-[((2E)-2-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}hydrazino)carbonyl]phenyl}-2-thiophenecarboxamide: Contains a tetrazole ring, offering different chemical properties.

Uniqueness

N-[4-({2-[1-(2-thienyl)ethylidene]hydrazino}carbonyl)phenyl]butanamide is unique due to its combination of a thienyl group, hydrazone linkage, and butanamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H19N3O2S

Molekulargewicht

329.4 g/mol

IUPAC-Name

4-(butanoylamino)-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C17H19N3O2S/c1-3-5-16(21)18-14-9-7-13(8-10-14)17(22)20-19-12(2)15-6-4-11-23-15/h4,6-11H,3,5H2,1-2H3,(H,18,21)(H,20,22)/b19-12+

InChI-Schlüssel

YFKVOUFIOKZFMB-XDHOZWIPSA-N

Isomerische SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=CS2

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.